![molecular formula C17H15NO2 B2741260 5-Methyl-1-phenethylindoline-2,3-dione CAS No. 842957-55-5](/img/structure/B2741260.png)
5-Methyl-1-phenethylindoline-2,3-dione
Overview
Description
5-Methyl-1-phenethylindoline-2,3-dione is a chemical compound that belongs to the class of indolines . Indolines are important structural components present in many natural products and biologically active compounds . The structure of 5-Methyl-1-phenethylindoline-2,3-dione was established by elemental analysis, high-resolution mass spectrometry, 1H, 13C NMR, and IR spectroscopy .
Chemical Reactions Analysis
Indoline derivatives, including 5-Methyl-1-phenethylindoline-2,3-dione, can undergo various chemical reactions . For example, isatin (1H-indole-2,3-dione) and its derivatives represent an important class of heterocyclic compounds that can be used as precursors for drug synthesis . They show important chemical reactions such as oxidation, ring expansion, Friedel–Crafts reaction, and aldol condensation .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Methyl-1-phenethylindoline-2,3-dione include a molecular weight of 161.157, a density of 1.3±0.1 g/cm3, and a melting point of 180 °C (dec.) (lit.) .Scientific Research Applications
- Researchers have investigated 6-amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives as antiviral agents. Notably, methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate demonstrated inhibitory activity against influenza A virus .
- Additionally, 4-alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives exhibited potent antiviral effects against Coxsackie B4 virus .
Antiviral Activity
Future Directions
Future research could focus on the synthesis and characterization of 5-Methyl-1-phenethylindoline-2,3-dione and its derivatives, as well as their potential applications in drug discovery . The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen . Therefore, 5-Methyl-1-phenethylindoline-2,3-dione and its derivatives could be of interest in the field of medicinal chemistry.
properties
IUPAC Name |
5-methyl-1-(2-phenylethyl)indole-2,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2/c1-12-7-8-15-14(11-12)16(19)17(20)18(15)10-9-13-5-3-2-4-6-13/h2-8,11H,9-10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFCOEHUHKWTAEX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=O)C2=O)CCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-1-phenethylindoline-2,3-dione |
Synthesis routes and methods
Procedure details
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